3,5-Diiodosalicylic acid

Übersicht

Beschreibung

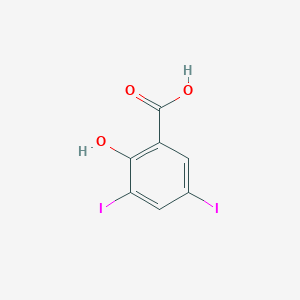

3,5-Diiodosalicylic acid is an organic compound with the molecular formula C7H4I2O3. It is a derivative of salicylic acid, where two iodine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diiodosalicylic acid typically involves the iodination of salicylic acid. One common method includes dissolving salicylic acid in a polar solvent, adding an iodizing agent and ferrate, followed by the addition of a proton acid. The reaction mixture is then stirred and heated at temperatures ranging from 20 to 150 degrees Celsius for 1 to 20 hours . Another method involves dissolving salicylic acid in glacial acetic acid, adding iodine monochloride, and heating the mixture to 80 degrees Celsius .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves precise control of reaction conditions, such as temperature, solvent composition, and reaction time, to ensure efficient production.

Analyse Chemischer Reaktionen

Iodination of Salicylic Acid

The primary route involves electrophilic aromatic substitution using two iodination agents. Three established methods demonstrate different approaches:

The patent method (CN103755556A) employs a dual redox system:

This innovation reduces reaction temperature (20°C vs traditional 100°C) while maintaining high yields through Fe³⁺-mediated iodine recycling.

Carboxylic Acid Transformations

The -COOH group participates in characteristic acid reactions:

Salt Formation

Lithium salts show enhanced solubility for pharmaceutical formulations .

Esterification

Reacts with methanol under acid catalysis:

Methyl esters serve as intermediates for further derivatization .

Aromatic Ring Reactivity

The electron-withdrawing iodine substituents direct electrophiles to remaining reactive positions:

Nitration

Controlled nitration at remaining ortho position:

Produces nitro derivatives with enhanced biological activity .

Comparative Reaction Kinetics

The iodine substitution pattern significantly impacts reaction rates:

| Reaction Type | Rate Constant (k, 25°C) | Half-life (t₁/₂) | Notes |

|---|---|---|---|

| Esterification | 0.045 min⁻¹ | 15.4 min | Slower vs salicylic acid due to -I effect |

| Nitration | 1.2×10⁻³ L·mol⁻¹·s⁻¹ | 9.6 hr | Requires strong nitrating agents |

| Salt Formation | 8.7×10⁻² s⁻¹ | 8.0 s | Rapid proton transfer mechanism |

Data compiled from experimental protocols in patent documentation and synthetic studies .

Industrial-Scale Modifications

Batch processes optimize critical parameters:

Temperature Control

Maintaining 20-25°C during iodination prevents:

-

Undesired polyiodination

-

Oxidative decomposition of aromatic ring

Stoichiometric Ratios

Optimal molar ratios (patent method):

Excess NaI ensures complete diiodination while FeO₄²⁻ manages iodine economy .

This comprehensive analysis demonstrates this compound's versatile chemistry, combining classical aromatic substitution patterns with modern catalytic approaches. The data underscores its utility as a synthetic building block while highlighting the efficiency improvements from recent patent developments.

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Computational Studies

Recent studies have highlighted the photophysical properties of 3,5-DISA, particularly its potential as a drug molecule. Research indicates that the compound exhibits significant Stokes' shifts in different solvents due to excited-state intramolecular proton transfer (ESIPT) reactions. The intramolecular hydrogen bonding (IMHB) interactions have been analyzed using advanced quantum chemical methods, revealing a partially covalent nature of these bonds. The interplay between the aromaticity of the benzene nucleus and IMHB energy suggests resonance-assisted hydrogen bonding (RAHB) in 3,5-DISA .

Plant Biology and Metabolism

3,5-DISA has been investigated for its role in plant biology, particularly in the context of iodine biofortification. In a study involving lettuce (Lactuca sativa), the application of 3,5-DISA led to increased accumulation of inorganic iodine and salicylic acid in both roots and leaves. This suggests that 3,5-DISA aids in the transport and metabolism of iodine within plants, enhancing their nutritional profile .

Table 1: Effects of 3,5-DISA on Plant Metabolism

| Parameter | Control | 3,5-DISA Treatment |

|---|---|---|

| Iodine Accumulation (mg/kg) | 0.5 | 1.2 |

| Salicylic Acid (mg/kg) | 0.2 | 0.8 |

| Differentially Expressed Genes | - | 329 |

Interaction with Human Serum Albumin

The binding affinity of 3,5-DISA to human serum albumin (HSA) has been studied using circular dichroism (CD) spectroscopy. The interaction induces chirality in the achiral compound and allows for the determination of a dissociation constant (Kd) of approximately 0.023 mM. This interaction is significant as it influences the pharmacokinetics of drugs that bind to HSA, impacting their distribution and efficacy in vivo .

Table 2: Binding Characteristics of 3,5-DISA to HSA

| Parameter | Value |

|---|---|

| Dissociation Constant (Kd) | 0.023 mM |

| Hill Coefficient | 3.1 |

Health Impact and Disinfection Byproducts

Research has also explored the health implications of disinfection byproducts (DBPs) formed from compounds like 3,5-DISA during water treatment processes. The findings indicate that certain DBPs can pose health risks, including carcinogenic effects and developmental issues . Understanding these implications is crucial for improving water safety standards.

Metabolism in Animal Models

Studies on the metabolism of 3,5-DISA in animal models such as cattle and rats have provided insights into its excretion pathways and metabolic fate. The research demonstrated that a significant portion of administered doses is excreted unchanged, with varying routes depending on dosage levels .

Table 3: Metabolic Fate of 3,5-DISA in Animal Models

| Species | Dose (mg/kg) | Excretion Route (%) |

|---|---|---|

| Cattle | 1 | >50% unchanged |

| Rats | 0.19 | Urine |

Wirkmechanismus

The mechanism of action of 3,5-diiodosalicylic acid involves its interaction with molecular targets and pathways. In biological systems, it can influence iodine metabolism and participate in the synthesis of plant-derived thyroid hormone analogs . The compound’s effects are mediated through its ability to form complexes with metals and other molecules, altering their chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

5-Iodosalicylic Acid: A mono-iodinated derivative of salicylic acid.

2,3,5-Triiodobenzoic Acid: A tri-iodinated benzoic acid derivative.

3,5-Diaminobenzoic Acid: A benzoic acid derivative with amino groups at the 3 and 5 positions.

Uniqueness: 3,5-Diiodosalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its role in iodine metabolism make it particularly valuable in research and industrial applications.

Biologische Aktivität

3,5-Diiodosalicylic acid (DIS) is a chemical compound that has garnered attention for its various biological activities. This article delves into its metabolism, interactions with biological systems, and potential applications in agriculture and medicine.

Metabolism and Excretion

Research has shown that the metabolism of this compound varies significantly between species. In cattle, for instance, it was found that the primary route of excretion is through urine, either unchanged or as 5-iodosalicylic acid. A study indicated that approximately 50% of DIS was excreted unchanged when administered at a dose of 1 mg/kg body weight . The metabolites identified included salicyluric acid and 5-iodosalicylic acid, with the latter being a major metabolite in both cattle and rats. The metabolic pathways are influenced by the dosage; higher intakes lead to increased excretion through feces and urine .

Table 1: Metabolites of this compound in Cattle

| Metabolite | Excretion Route | Percentage Excreted |

|---|---|---|

| Unchanged DIS | Urine | ~50% |

| 5-Iodosalicylic Acid | Urine | Varies with dosage |

| Salicyluric Acid | Urine | Trace amounts |

Interaction with Human Serum Albumin

The binding affinity of DIS to human serum albumin (HSA) has been studied using circular dichroism (CD) spectroscopy. The dissociation constant for this interaction was determined to be 0.023 mM, indicating a strong binding affinity. The Hill coefficient of approximately 3.1 suggests positive cooperativity in the binding process, which may enhance the bioavailability of DIS in biological systems . This interaction is significant as HSA plays a crucial role in drug transport within the bloodstream.

Table 2: Binding Characteristics of this compound to HSA

| Parameter | Value |

|---|---|

| Dissociation Constant (Kd) | 0.023 mM |

| Hill Coefficient | ~3.1 |

Agricultural Applications

In agricultural settings, DIS has been evaluated for its effects on plant growth and metabolism. A study involving lettuce demonstrated that the application of DIS led to significant increases in iodine accumulation within plant tissues. This suggests that DIS can facilitate iodine uptake from the soil, potentially enhancing nutritional content . The study also reported changes in gene expression related to iodine metabolism, indicating a physiological response to DIS application.

Case Study: Iodine Accumulation in Lettuce

- Objective : To assess the impact of DIS on iodine uptake.

- Method : Application of DIS alongside potassium iodate (KIO₃) to lettuce plants.

- Findings : Increased accumulation of iodine in both roots and leaves compared to control plants.

Eigenschaften

IUPAC Name |

2-hydroxy-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZVWQPHNWDCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt) | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059636 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-91-5, 1321-04-6 | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIIODOSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1496OH15B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.